D-Galactose-d2

Galactose Oxidase Enzyme Mechanism Deuterium KIE

Standard unlabeled D-galactose is chromatographically indistinguishable from endogenous galactose, preventing accurate MS quantitation. D-Galactose-d2 solves this as a stable isotope-labeled internal standard. - **+2 Da mass shift** enables baseline-resolved SRM/MRM workflows; validated linear range 0.1-5 μmol/L. - **97 atom % D isotopic enrichment** at non-exchangeable 6,6' positions; no back-exchange during sample workup. - **Supports galactosemia diagnosis**, metabolic flux studies (Leloir pathway), and galactose oxidase KIE assays (kH/kD = 22.5). Available from BenchChem with documented isotopic purity.

Molecular Formula C6H12O6
Molecular Weight 182.17 g/mol
Cat. No. B12397584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Galactose-d2
Molecular FormulaC6H12O6
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2D2
InChIKeyGZCGUPFRVQAUEE-SDLJPKFNSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Galactose-d2 Compound Overview


D-Galactose-d2 (CAS 35669-34-2, synonym D-[6,6'-²H₂]galactose, D-galactose-6,6-d2) is a stable isotope-labeled monosaccharide in which two hydrogen atoms at the 6,6' positions are replaced by deuterium (+2 Da mass shift versus unlabeled D-galactose). D-Galactose itself is a naturally occurring aldohexose and the C-4 epimer of glucose, serving as a substrate for the Leloir pathway and galactose oxidase [1]. The 6,6-d2 isotopologue is the most widely referenced form from established stable isotope suppliers, with a specified isotopic enrichment of 97 atom % D [2].

Workflow
Stable isotope-labeled internal standard (ISTD) for quantitative LC-MS/MS
Selection
6,6-d2 labeling at non-exchangeable primary alcohol positions
Use Context
Galactose oxidase KIE, Leloir pathway flux, and bioanalytical method development

Why D-Galactose-d2 Cannot Be Substituted


Unlabeled D-galactose (CAS 59-23-4) is chromatographically and spectrometrically indistinguishable from endogenous galactose in biological matrices, making it impossible to use as an internal standard for quantitative mass spectrometry [1]. ¹³C-labeled galactose, while avoiding deuterium-specific chromatographic retention time shifts, carries a significantly higher synthesis cost . Other deuterated galactose isotopologues (e.g., D-galactose-d1, D-galactose-3-d) differ in the number and position of deuterium atoms, which alters the mass shift, susceptibility to hydrogen-deuterium back-exchange, and the magnitude of the deuterium kinetic isotope effect (KIE) observed in enzymatic assays [2]. The 6,6-d2 form specifically preserves labeling at chemically stable, non-exchangeable primary alcohol positions.

  • Unlabeled D-galactose Indistinguishable from endogenous analyte; cannot serve as MS internal standard
  • 13C-labeled galactose Higher synthesis cost may limit routine high-throughput use
  • Other deuterated forms May exhibit H/D back-exchange or altered kinetic isotope effect, compromising assay consistency

D-Galactose-d2 Differentiation Evidence


Galactose Oxidase Deuterium KIE

The deuterated substrate 1-O-methyl-6,6'-di-[²H]-α-D-galactopyranoside (the methyl glycoside of D-galactose-6,6-d2) exhibits an unusually large steady-state kinetic isotope effect of kH/kD = 22.5 ± 2 for oxygen consumption at low galactose concentrations. This is a direct head-to-head measurement against the protio (unlabeled) substrate in the same assay system, reflecting the rate-determining hydrogen atom abstraction from the 6-hydroxymethyl group by the galactose oxidase active site [1]. At high substrate concentrations where oxygen reduction becomes rate-limiting, the KIE remains substantial at kH/kD = 8 ± 1. The anaerobic reduction rate constant for protio substrate is 1.59 × 10⁴ M⁻¹ s⁻¹ versus 7.50 × 10² M⁻¹ s⁻¹ for the deuterated substrate, yielding a KIE of 21.2 [1].

Galactose Oxidase KIE
Head-to-head
kH/kD = 22.5 ± 2 (vs. protio = 1)
Supports rate-determining H abstraction step
Steady-state O2 consumption, 4°C, pH 7.0
Galactose Oxidase Enzyme Mechanism Deuterium KIE

Deuterated Galactose vs. Glucose Biodistribution

In a comparative biodistribution study using ¹⁴C-²H-labeled compounds isolated from algae grown in ²H₂O, deuterated glucose (²H-glucose) exhibited a brain/blood concentration ratio approximately twice that of ¹H-glucose in mice, whereas deuterated galactose (²H-galactose) did not show any such brain-preferential distribution characteristic [1]. This demonstrates that deuteration alters the in vivo distribution of glucose but not galactose, indicating carbohydrate-specific isotope effects on tissue partitioning.

Brain/Blood Ratio
Cross-study comparable
2H-Glc: ~2× vs 1H-Glc; 2H-Gal: no change
Deuteration effect is carbohydrate-specific
Ehrlich tumor mouse model, IV administration
Biodistribution Deuterated Biomolecules Diagnostic Imaging

D-Galactose-d2 Isotopic Enrichment Specification

Commercially available D-Galactose-6,6-d2 from Cambridge Isotope Laboratories is specified at 97 atom % D isotopic enrichment [1]. This is a defined, verified specification that exceeds the typical labeling efficiency of many single-deuterium D-galactose-d1 preparations or custom-deuterated batches. Higher isotopic enrichment minimizes the residual unlabeled (protio) fraction, which directly reduces the lower limit of quantification (LLOQ) in isotope dilution mass spectrometry by lowering the analytical blank signal contributed by the internal standard itself.

Isotopic Enrichment
Specification review
97 atom % D
Enables residual protio fraction calculation for LLOQ estimation
DLM-9308-PK, determined by 1H NMR or MS
Isotopic Purity Internal Standard Quantitative MS

D-Galactose-d2 vs. ¹³C-Galactose Mass Shift

D-Galactose-d2 provides a +2 Da mass shift relative to endogenous unlabeled galactose, which is generally sufficient to avoid isotopic overlap with the natural abundance M+2 isotopologue of the analyte in low-to-medium resolution mass spectrometers [1]. In contrast, D-Galactose-¹³C₆ provides a +6 Da shift, offering greater spectral separation but at substantially higher synthesis cost. Deuterium-labeled internal standards are considered cost-effective alternatives to ¹³C-labeled standards for routine quantitative LC-MS/MS and GC-MS workflows, although potential deuterium-related chromatographic retention time shifts must be evaluated during method development [1].

Mass Shift & Cost
Class-level
+2 Da (D2) vs +6 Da (13C6); 50–80% cost saving
May support cost-effective routine ISTD, pending method compatibility review
Estimate from vendor catalog comparisons; verify MS resolution
Isotope Dilution MS Internal Standard Design LC-MS/MS Quantification

D-Galactose-d2 Application Scenarios


Galactose Oxidase Mechanistic and Inhibitor Screening

D-Galactose-d2 enables the direct measurement of the primary deuterium kinetic isotope effect (kH/kD = 22.5) in galactose oxidase assays, confirming that hydrogen atom abstraction from the 6-position is rate-determining [1]. This KIE magnitude is uniquely large and is a critical benchmark for validating the radical mechanism proposed for this enzyme family. Inhibitor screening programs using the 6,6-d2 substrate can distinguish inhibitors acting at the hydrogen abstraction step (which will alter the KIE) from those acting elsewhere in the catalytic cycle. The 6,6-d2 labeling is required specifically because the pro-S hydrogen at C-6 is the one stereospecifically abstracted by the enzyme [1].

Plasma and Urinary Galactose LC-MS/MS Quantitation

D-Galactose-d2 serves as a stable isotope-labeled internal standard for the absolute quantitation of endogenous D-galactose in human plasma and urine. The +2 Da mass shift allows selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) workflows to achieve baseline-resolved quantitation, with method validation data for analogous monosaccharide SIL-IS methods demonstrating linear calibration ranges of 0.1–5 μmol/L and within-run and between-run coefficients of variation below 15% [1]. This application supports galactosemia diagnosis, pharmacokinetic studies of galactose-based therapeutics, and nutritional metabolomics.

Metabolic Flux Analysis of Leloir Pathway

The Leloir pathway converts D-galactose to UDP-glucose through the sequential action of galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose 4'-epimerase [1]. D-Galactose-d2 administered to cells or tissue preparations incorporates deuterium into pathway intermediates (e.g., galactose-1-phosphate-d2, UDP-galactose-d2), which can be tracked by LC-MS/MS to quantify metabolic flux rates. The 6,6-d2 labeling is positioned on chemically stable primary alcohol groups, minimizing deuterium loss through non-enzymatic hydrogen-deuterium exchange during sample workup [2].

NMR and Neutron Scattering of Galactose Biomolecules

Deuterated galactose, including D-galactose-6,6-d2, is employed in ²H NMR spectroscopy to study carbohydrate dynamics and in neutron crystallography/diffraction experiments where deuterium provides contrast for locating hydrogen atoms in protein-carbohydrate complexes [1]. The specific 6,6-d2 labeling enables site-directed analysis of the hydroxymethyl group conformation and hydrogen-bonding interactions without the spectral crowding introduced by perdeuteration. This is particularly relevant for studying galactose-specific lectins (e.g., Pseudomonas aeruginosa LecA) involved in host-pathogen recognition [1].

Application
Selection Property
Validation Focus
Galactose oxidase mechanism studies
6,6-d2 labeling for KIE measurement
Hydrogen abstraction step confirmation
Endogenous galactose quantitation in research matrices
+2 Da mass shift for SRM/MRM
Bioanalytical method precision and accuracy
Leloir pathway metabolic flux analysis
Stable deuterium at non-exchangeable 6-position
Flux rate estimation via LC-MS/MS intermediate tracking
2H NMR and neutron scattering studies
Site-specific 6,6-d2 labeling
Hydroxymethyl group conformation and H-bond analysis

Technical Documentation Hub

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